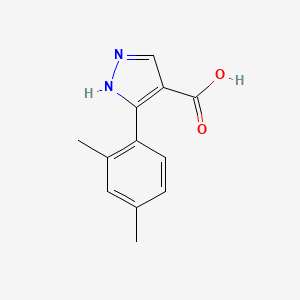
3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl
Descripción general
Descripción
3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl: is a chemical compound with the molecular formula C14H10F6N2 and a molecular weight of 320.23 g/mol . This compound is known for its unique structure, which includes two amino groups and two trifluoromethyl groups attached to a biphenyl backbone. The presence of trifluoromethyl groups imparts significant electron-withdrawing properties, making this compound valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-bis(trifluoromethyl)aniline.
Coupling Reaction: The key step involves a coupling reaction between 3,5-bis(trifluoromethyl)aniline and a suitable biphenyl derivative under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl has significant applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings
Mecanismo De Acción
The mechanism of action of 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl involves its interaction with molecular targets and pathways:
Comparación Con Compuestos Similares
- 3,5-Bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)benzyl isocyanate
- 3,5-Bis(trifluoromethyl)benzoic acid
Comparison:
- 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl is unique due to the presence of two amino groups and two trifluoromethyl groups on a biphenyl backbone, which imparts distinct electronic and steric properties.
- 3,5-Bis(trifluoromethyl)aniline lacks the biphenyl structure and has only one amino group.
- 3,5-Bis(trifluoromethyl)benzyl isocyanate contains an isocyanate group instead of amino groups.
- 3,5-Bis(trifluoromethyl)benzoic acid has a carboxylic acid group instead of amino groups .
This comprehensive overview of 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl highlights its significance in various fields and its unique chemical properties
Propiedades
IUPAC Name |
3-[3-amino-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2/c15-13(16,17)9-1-7(3-11(21)5-9)8-2-10(14(18,19)20)6-12(22)4-8/h1-6H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVLUNVCARVDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C2=CC(=CC(=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3025253.png)

![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3025256.png)





![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B3025266.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate](/img/structure/B3025269.png)

![3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid](/img/structure/B3025271.png)

